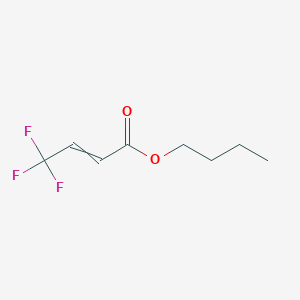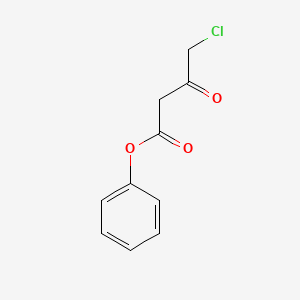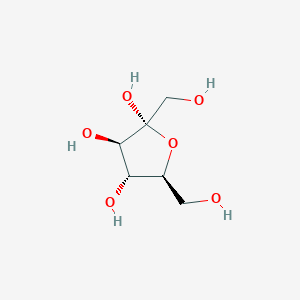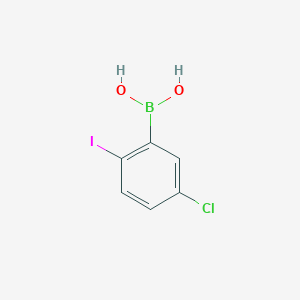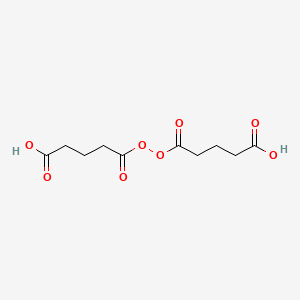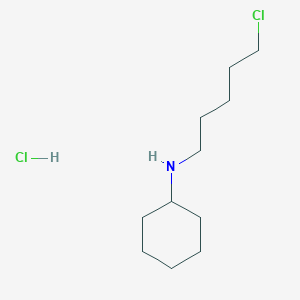
N-(5-chloropentyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 54790 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of NSC 54790 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial formation of the core structure of NSC 54790 involves a series of condensation reactions.
Intermediate Steps: These steps often include oxidation and reduction reactions to modify the functional groups attached to the core structure.
Final Assembly: The final assembly of NSC 54790 involves coupling reactions to attach the remaining functional groups, followed by purification processes to isolate the desired compound.
Industrial production methods for NSC 54790 are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch reactions, continuous flow processes, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
NSC 54790 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of NSC 54790 with modified functional groups.
Scientific Research Applications
NSC 54790 has a wide range of scientific research applications, including:
Chemistry: In chemistry, NSC 54790 is used as a reagent in various organic synthesis reactions, serving as a building block for more complex molecules.
Biology: In biology, NSC 54790 is used to study cellular processes and molecular interactions, often serving as a probe or marker in biochemical assays.
Medicine: In medicine, NSC 54790 is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways and its efficacy in treating certain diseases.
Industry: In industry, NSC 54790 is used in the production of specialty chemicals, pharmaceuticals, and materials, often serving as an intermediate in the synthesis of more complex products.
Mechanism of Action
The mechanism of action of NSC 54790 involves its interaction with specific molecular targets and pathways within cells. This compound is known to bind to certain proteins and enzymes, altering their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 54790 is used.
Comparison with Similar Compounds
NSC 54790 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: This compound shares a similar core structure with NSC 54790 but has different functional groups, leading to distinct reactivity and applications.
NSC 725776 (Indimitecan): This compound is another derivative with unique properties and applications, particularly in the field of cancer research.
NSC 724998 (Indotecan): This compound is known for its stability and efficacy in biological assays, making it a valuable tool in scientific research.
The uniqueness of NSC 54790 lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile and valuable compound in various scientific fields.
Properties
CAS No. |
6943-80-2 |
|---|---|
Molecular Formula |
C11H23Cl2N |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
N-(5-chloropentyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C11H22ClN.ClH/c12-9-5-2-6-10-13-11-7-3-1-4-8-11;/h11,13H,1-10H2;1H |
InChI Key |
FEUTXXMHORABEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCCCCCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


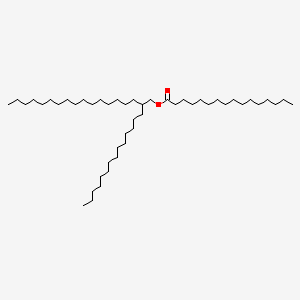
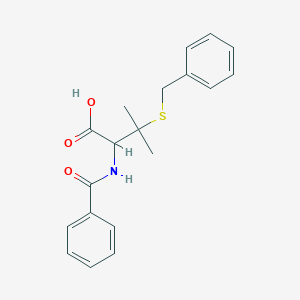
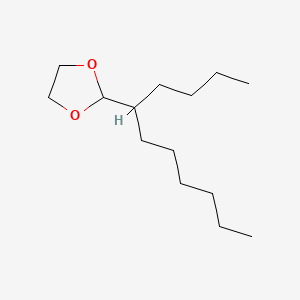
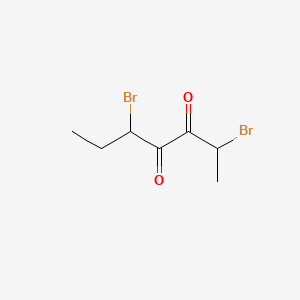
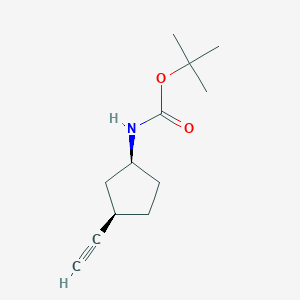
![1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-](/img/structure/B15175164.png)



